3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide
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Overview
Description
3-(9H-carbazol-9-yl)-N’-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The carbazole derivative is then reacted with a hydrazine derivative to form the hydrazide group. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound. This reaction is typically carried out under reflux conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development.
Materials Science: The compound can be used to develop new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide depends on its specific application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the transport of electrons or holes within the device.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved would depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
3-(9H-carbazol-9-yl)propanehydrazide: Lacks the acenaphthylene moiety, resulting in different electronic and structural properties.
N’-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide: Lacks the carbazole moiety, leading to different reactivity and applications.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(1Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]propanehydrazide is unique due to the combination of the carbazole and acenaphthylene moieties, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C29H25N3O |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(Z)-1-(1,2-dihydroacenaphthylen-5-yl)ethylideneamino]propanamide |
InChI |
InChI=1S/C29H25N3O/c1-19(22-16-15-21-14-13-20-7-6-10-25(22)29(20)21)30-31-28(33)17-18-32-26-11-4-2-8-23(26)24-9-3-5-12-27(24)32/h2-12,15-16H,13-14,17-18H2,1H3,(H,31,33)/b30-19- |
InChI Key |
WWYTYMVTYOGQNF-FSGOGVSDSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C5CCC6=C5C4=CC=C6 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C5CCC6=C5C4=CC=C6 |
Origin of Product |
United States |
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